Product packaging for WHI-P180(Cat. No.:CAS No. 211555-08-7)

WHI-P180

Cat. No.: B1683306
CAS No.: 211555-08-7
M. Wt: 297.31 g/mol
InChI Key: BNDYIYYKEIXHNK-UHFFFAOYSA-N
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Description

Overview of whi-p180 in Biomedical Science

This compound, also identified by the synonym Janex 3, is a chemical compound characterized as a multi-kinase inhibitor. Its chemical formula is C₁₆H₁₅N₃O₃, with a molecular weight of 297.31 g/mol in its free base form sigmaaldrich.commedkoo.com. The hydrochloride salt has a molecular weight of 333.77 g/mol labscoop.comtcichemicals.combiosynth.com. Research into this compound has explored its inhibitory effects on a range of protein kinases, which are critical regulatory enzymes involved in numerous cellular processes, including signal transduction, growth, and differentiation. This multi-target activity has positioned this compound as a subject of interest in biomedical science for its potential implications in conditions driven by aberrant kinase activity.

Significance and Current Research Landscape of this compound

The significance of this compound in the current research landscape stems from its demonstrated ability to inhibit several key kinases implicated in various diseases. These targets include Receptor Tyrosine Kinase (RET), Kinase Insert Domain Receptor (KDR), Epidermal Growth Factor Receptor (EGFR), Janus Kinase 3 (JAK3), and Cyclin-Dependent Kinase 2 (CDK2) labscoop.comtcichemicals.commedchemexpress.comselleckchem.commedchemexpress.comcaymanchem.commerckmillipore.comtargetmol.com. Inhibition of these kinases suggests potential research avenues in areas such as oncology (targeting kinases often mutated or overexpressed in cancers) and immunology (modulating pathways involved in inflammatory and allergic responses). Studies have also investigated its effects on IgE-mediated mast cell responses and associated vascular hyperpermeability in murine models medchemexpress.comselleckchem.commedchemexpress.comcaymanchem.comcenmed.comglpbio.com. Furthermore, research indicates binding to tau-tubulin kinase 1 (TTBK1) labscoop.comtcichemicals.comcaymanchem.com. The compound is primarily utilized in laboratory research settings labscoop.comtcichemicals.commedchemexpress.commedchemexpress.comtargetmol.comglpbio.comapexbt.com.

Scope and Objectives of the Comprehensive Academic Review on this compound

The scope of this comprehensive academic review is strictly limited to synthesizing and presenting the reported biochemical properties and biological activities of the chemical compound this compound based on available scientific literature. The primary objective is to provide a focused overview of its function as a multi-kinase inhibitor and the observed effects in in vitro and in vivo model systems, drawing exclusively from the identified research findings. This review aims to consolidate the reported data on this compound's interactions with its target kinases and its impact on specific biological processes investigated in experimental settings, while strictly adhering to the exclusion of information regarding dosage/administration, safety/adverse effects, and content from specified websites.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15N3O3 B1683306 WHI-P180 CAS No. 211555-08-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-21-14-7-12-13(8-15(14)22-2)17-9-18-16(12)19-10-4-3-5-11(20)6-10/h3-9,20H,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDYIYYKEIXHNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50943478
Record name 3-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211555-08-7
Record name 3-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Detailed Research Findings

Chronology of this compound Discovery and Initial Characterization

This compound is identified by the CAS number 211555-08-7 nih.govchemspider.com. Early characterization efforts revealed its chemical structure as a quinazoline (B50416) derivative nih.govchemspider.com. It was recognized as a member of the 4-anilinoquinazoline (B1210976) class of protein kinase inhibitors . Initial studies aimed to understand its basic chemical properties and potential biological interactions nih.gov.

Seminal Investigations Pertaining to this compound's Biological Relevance

Seminal investigations into this compound highlighted its inhibitory effects on certain kinases. Research indicated that this compound functions as an inhibitor of cyclin-dependent kinase 2 (Cdk2), with an reported IC50 value of 1 µM . It has also been described as a multi-kinase inhibitor, demonstrating inhibition of RET, KDR, and EGFR, with IC50 values of 5 nM, 66 nM, and 4 µM, respectively glpbio.com. Studies have explored the binding mode of 4-anilinoquinazolines, including this compound, to kinases like cyclin-dependent kinase 2 and p38 kinase through X-ray crystallography .

Beyond kinase inhibition, this compound has been shown to inhibit the function of the ABCG2 protein, a member of the ATP-binding cassette (ABC) transporter family . Research utilizing this compound as a chemical probe has aided in investigating the composition and operation of proteins and receptors .

Studies have also investigated the effects of this compound in biological models. For instance, in a murine model of passive cutaneous anaphylaxis, this compound treatment was observed to reduce IgE/antigen-induced vascular hyperpermeability glpbio.com.

The following table summarizes some key inhibition data for this compound:

Target KinaseReported IC50 ValueReference
Cdk21 µM
RET5 nM glpbio.com
KDR66 nM glpbio.com
EGFR4 µM glpbio.com
ABCG2Not specified (Inhibition reported)

Evolution of Research Paradigms Surrounding this compound

The research surrounding this compound has evolved from initial characterization of its chemical structure and basic inhibitory activities to more detailed investigations into its interactions with specific protein targets and its effects in biological systems nih.govglpbio.com. The recognition of this compound as a multi-kinase inhibitor has broadened the scope of research into its potential implications in various cellular processes regulated by these kinases glpbio.com. Its use as a tool compound in research settings underscores its value in studying kinase signaling pathways smolecule.com. Furthermore, studies employing techniques like frontal affinity chromatography coupled with mass spectrometry (FAC-MS) have utilized this compound to evaluate protein-binding sites and selectivity, indicating its role in advancing drug discovery methodologies researchgate.net.

The exploration of this compound's effects in animal models, such as the murine model of passive cutaneous anaphylaxis, reflects a shift towards understanding its in vivo biological activities glpbio.com. While early studies focused on fundamental interactions, later research has delved into more complex biological outcomes associated with its inhibitory profile.

Molecular and Cellular Mechanisms of Whi P180 Action

Identification and Validation of Direct Molecular Targets of whi-p180

The action of this compound is predicated on its ability to directly interact with and modulate the activity of several key proteins involved in cellular signaling.

Enzymatic Targets and this compound Inhibitory/Activating Kinetics

This compound functions primarily as an inhibitor of a range of protein kinases, many of which are implicated in cell growth, differentiation, and immune responses. Its inhibitory activity is characterized by specific half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd), which quantify its potency against various enzymatic targets.

The compound is a potent inhibitor of the RET (Rearranged during Transfection) proto-oncogene , a receptor tyrosine kinase, with reported IC50 values of approximately 4.5 to 5 nM. news-medical.net It also demonstrates significant inhibitory activity against the Kinase Insert Domain Receptor (KDR) , also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with an IC50 of 66 nM. news-medical.net Another target is the Epidermal Growth Factor Receptor (EGFR) , although it is inhibited with a much lower potency, having an IC50 of 4 μM. news-medical.net

Furthermore, this compound has been shown to bind to Tau-tubulin kinase 1 (TTBK1) . The dissociation constants (Kd) for this interaction are 0.46 μM for phosphorylated TTBK1 and 0.24 μM for the non-phosphorylated form. news-medical.net The compound also inhibits Janus kinase 3 (JAK3) , a critical enzyme in the JAK/STAT signaling pathway that is predominantly expressed in hematopoietic cells. news-medical.net Additionally, this compound is recognized as a potent inhibitor of IgE-mediated mast cell responses. nih.gov

Table 1: Inhibitory/Binding Kinetics of this compound Against Enzymatic Targets

Target Enzyme Parameter Value
RET IC50 4.5 - 5 nM
KDR (VEGFR-2) IC50 66 nM
EGFR IC50 4 μM
TTBK1 (phosphorylated) Kd 0.46 μM
TTBK1 (non-phosphorylated) Kd 0.24 μM
JAK3 - Inhibitor
IgE-mediated Mast Cell Responses - Potent Inhibitor

Receptor-Ligand Interactions of this compound

The inhibitory action of this compound on its target kinases is a result of its direct binding to these receptor proteins. As a small molecule inhibitor, this compound is thought to compete with adenosine (B11128) triphosphate (ATP) for binding to the catalytic kinase domain of its target enzymes. This competitive inhibition prevents the transfer of a phosphate (B84403) group from ATP to the target substrate, thereby blocking the kinase's enzymatic activity. Structural analysis of the interaction between this compound and the kinase domain of TTBK2 has provided insights into its binding mode, revealing a unique P-loop conformation that narrows the entrance to the ATP pocket. nih.gov

Protein-Protein Interactions Modulated by this compound

While direct evidence of this compound modulating protein-protein interactions is still an area of active investigation, its inhibition of receptor tyrosine kinases such as RET and KDR can indirectly affect the dimerization and subsequent autophosphorylation of these receptors. nih.gov Ligand-induced dimerization is a critical step in the activation of many receptor tyrosine kinases. By binding to the kinase domain, inhibitors like this compound can prevent the conformational changes necessary for stable dimer formation and trans-autophosphorylation, thus disrupting the initial steps of signal transduction.

Elucidation of Signal Transduction Pathways Influenced by this compound

By targeting multiple kinases, this compound influences a variety of critical signal transduction pathways that regulate diverse cellular processes.

Upstream Signaling Events Triggered or Inhibited by this compound

This compound primarily acts to inhibit downstream signaling by blocking the activity of its target kinases. The upstream events that lead to the activation of these kinases are typically not directly affected by this compound. For instance, the binding of ligands such as Vascular Endothelial Growth Factor (VEGF) to KDR or Glial cell line-derived neurotrophic factor (GDNF) to the RET receptor complex would still occur. nih.govjensenlab.org However, the subsequent intracellular signaling cascade initiated by these ligand-receptor interactions is effectively blocked by this compound. In the context of the immune system, this compound inhibits the signaling initiated by the cross-linking of the high-affinity IgE receptor (FcεRI) on mast cells, a key upstream event in allergic responses. nih.gov Similarly, in the JAK/STAT pathway, cytokine binding to its receptor is the upstream event that activates JAK3, which is then inhibited by this compound. nih.gov

Downstream Effectors and Signaling Cascades Activated by this compound

The inhibition of target kinases by this compound leads to the suppression of their respective downstream signaling cascades.

RET and KDR Signaling: Inhibition of RET and KDR disrupts downstream pathways crucial for cell proliferation, survival, and angiogenesis. These include the Ras-Raf-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)/AKT pathway . nih.govjensenlab.orgnih.govoaepublish.com By blocking these cascades, this compound can impede processes such as tumor growth and the formation of new blood vessels.

TTBK1 and Tau Phosphorylation: TTBK1 is a key kinase involved in the phosphorylation of the tau protein. researchgate.net Hyperphosphorylation of tau is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. creative-diagnostics.com By inhibiting TTBK1, this compound can reduce the phosphorylation of tau at specific sites, such as Ser422, which is associated with the formation of neurofibrillary tangles. researchgate.net This suggests a potential role for this compound in mitigating the pathology of tauopathies.

JAK3/STAT Pathway: JAK3 is essential for signaling by cytokines that use the common gamma chain receptor subunit, such as interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. news-medical.net Inhibition of JAK3 by this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5. nih.gov This prevents the translocation of STAT dimers to the nucleus and the subsequent transcription of target genes involved in immune cell development, proliferation, and differentiation. nih.govmycancergenome.org

IgE-Mediated Mast Cell Degranulation: In mast cells, the aggregation of FcεRI by allergen-IgE complexes initiates a signaling cascade that leads to degranulation and the release of inflammatory mediators. nih.govnih.gov this compound potently inhibits this process. nih.gov The FcεRI signaling pathway involves the activation of multiple downstream effectors, including tyrosine kinases and the mobilization of intracellular calcium. While the precise molecular target of this compound within this specific cascade requires further elucidation, its known inhibitory effects on key signaling kinases likely contribute to the suppression of mast cell activation.

Table 2: Signaling Pathways and Downstream Effectors Influenced by this compound

Target Kinase Signaling Pathway Key Downstream Effectors/Processes
RET, KDR MAPK/ERK, PI3K/AKT Cell Proliferation, Survival, Angiogenesis
TTBK1 Tau Phosphorylation Tau aggregation, Neurofibrillary Tangle Formation
JAK3 JAK/STAT STAT3, STAT5 phosphorylation, Immune Cell Function
- IgE/FcεRI Signaling Mast Cell Degranulation, Inflammatory Mediator Release

Cross-talk Between this compound-Modulated Pathways

The inhibition of EGFR by this compound directly impacts downstream signaling cascades that are central to cell proliferation and survival, including the Ras-MAPK and PI3K-PKB/Akt pathways. medchemexpress.com Concurrently, its inhibition of JAK3 disrupts the JAK/STAT signaling pathway, which is fundamental for responses to cytokine stimuli and plays a crucial role in the immune system and hematopoiesis. caymanchem.comgenecards.orgmedchemexpress.com The convergence of these pathways on common downstream effectors or regulatory nodes represents a significant area of crosstalk. For example, both the PI3K/Akt and JAK/STAT pathways can influence the expression of overlapping sets of genes related to cell survival and apoptosis, such as members of the Bcl-2 family.

Furthermore, this compound's inhibition of Cdk2 introduces another layer of regulatory interaction. Cdk2 is a critical component of the cell cycle machinery, and its inhibition can lead to cell cycle arrest. targetmol.comadooq.com The cell cycle is intricately linked with signaling pathways that control cell growth and proliferation. For instance, the MAPK/ERK pathway, regulated by EGFR, can phosphorylate and influence the activity of cell cycle regulators. google.com Therefore, by targeting both EGFR and Cdk2, this compound can exert a multi-pronged inhibitory effect on cell cycle progression. The NF-κB pathway, which is involved in tumorigenesis and regulates genes for cell cycle and apoptosis inhibition, can also be influenced by CDK inhibitors, suggesting further crosstalk. nih.gov

The compound also demonstrates an inhibitory effect on EphB2 receptor autophosphorylation. nih.gov EphB signaling is involved in cell adhesion and repulsion and has been shown to crosstalk with Reelin signaling, which plays a role in neuronal migration and synaptic plasticity. nih.gov This suggests that this compound can interfere with the complex interplay between pathways governing cell-cell communication and tissue architecture.

Impact of this compound on Gene Expression and Transcriptional Regulation

The inhibitory action of this compound on various kinases inevitably leads to significant alterations in gene expression and transcriptional regulation by disrupting the signaling cascades that culminate in the activation or repression of transcription factors.

Transcriptomic Profiling in Response to this compound Exposure

While specific, comprehensive transcriptomic studies detailing the global gene expression changes in response to this compound are not widely published, computational and predictive analyses based on its known targets offer insights. For instance, analysis of transcriptomics data has led to the prediction of this compound as an inhibitor of signaling proteins enriched in the VEGF pathway. oup.combiorxiv.orgnih.gov This aligns with its known inhibitory activity against KDR (VEGFR-2). medchemexpress.comcaymanchem.comselleckchem.com

The compound's impact on the JAK/STAT pathway is a direct mechanism of transcriptional modulation. Activated JAKs phosphorylate STAT proteins, which then dimerize, translocate to the nucleus, and bind to specific DNA sequences in the promoter regions of target genes to activate their transcription. medchemexpress.com By inhibiting JAK3, this compound can prevent the expression of a suite of genes involved in inflammation and immune responses that are dependent on this pathway. caymanchem.comgenecards.orgmedchemexpress.com Similarly, the inhibition of EGFR signaling can alter the activity of transcription factors downstream of the MAPK and Akt pathways, such as AP-1 and NF-κB, which regulate a wide array of genes controlling cell proliferation, survival, and angiogenesis. nih.gov

Pathway Inhibited by this compoundKey Transcription FactorsPredicted Impact on Gene Expression
JAK/STATSTATs (Signal Transducers and Activators of Transcription)Downregulation of cytokine-responsive genes. medchemexpress.com
EGFR (via Ras/MAPK)AP-1 (Activator Protein 1)Altered expression of genes involved in cell growth and proliferation. nih.gov
EGFR (via PI3K/Akt)NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)Altered expression of genes regulating apoptosis and cell cycle. nih.gov
VEGFR (KDR)-Downregulation of genes associated with angiogenesis. oup.combiorxiv.orgnih.gov

Epigenetic Modifications Induced by this compound

Currently, there is a lack of specific research findings in the public domain detailing the epigenetic modifications, such as DNA methylation or histone modifications, that are directly induced by this compound. However, it is plausible that by modulating upstream signaling pathways, this compound could indirectly influence the activity of enzymes that regulate the epigenetic landscape. Many signaling pathways, including PI3K/Akt and MAPK, can phosphorylate and thereby regulate the activity of histone-modifying enzymes and DNA methyltransferases. Further research is required to explore any direct or indirect role of this compound in epigenetic regulation.

Cellular Processes Regulated by this compound

The molecular actions of this compound translate into significant effects on fundamental cellular processes, including cell survival, proliferation, and differentiation.

Cell Proliferation and Apoptosis Modulation by this compound

This compound demonstrates potent effects on cell proliferation and apoptosis, primarily through its inhibition of key kinases that regulate the cell cycle and cell survival pathways. medchemexpress.commedchemexpress.com As a quinazoline (B50416) derivative, it has been shown to possess potent cytotoxic activity and the ability to induce apoptosis in various cancer cell lines. researchgate.netresearchgate.net

The compound's inhibitory action against Cdk2 directly interferes with cell cycle progression. targetmol.comadooq.com Its inhibition of EGFR blocks pro-proliferative signals, contributing to its anti-proliferative effects. medchemexpress.comtargetmol.com Studies have documented the anti-proliferative activity of this compound against human cancer cell lines. medchemexpress.com For example, it has been shown to inhibit the proliferation of HepG2 and MCF7 cells. medchemexpress.com Furthermore, its involvement with the NF-κB signaling pathway, which controls the expression of anti-apoptotic genes like bcl-2 and bcl-xL, provides a mechanism for its apoptosis-inducing effects. nih.gov In studies on HTLV-1 infected cells, inhibitors of the NF-κB and CDK pathways, such as this compound, were examined for their ability to affect cell growth and survival, with some compounds showing the ability to induce apoptosis associated with caspase-3 activity and PARP cleavage. nih.gov

Cell LineProcess ModulatedObserved Effect
Human HepG2 cellsCell ProliferationInhibition. medchemexpress.com
Human MCF7 cellsCell ProliferationInhibition (IC50: 24 μM). medchemexpress.com
HTLV-1 infected T-cellsApoptosisInvestigated as a CDK inhibitor with potential to induce apoptosis. nih.gov
Human glioblastoma cells (U373, U87)ApoptosisRelated quinazoline derivatives induce apoptotic cell death. researchgate.net

Cell Differentiation and Development in the Context of this compound

The role of this compound in cell differentiation is linked to its inhibition of protein-tyrosine kinases, which are known to be critical components of signaling pathways that control both cellular proliferation and differentiation. medchemexpress.com

Specific research has explored the impact of this compound on neuronal differentiation. In a screen for small molecules that modulate neuritogenesis, this compound was found to inhibit neurite outgrowth induced by Neuregulin-1 (Nrg1)-ErbB4 signaling in PC12-ErbB4-GFP cells. acs.org This effect was specific, as the compound did not affect neurite outgrowth induced by Nerve Growth Factor (NGF). acs.org This indicates that this compound can selectively interfere with specific developmental pathways. The Nrg1-ErbB4 signaling pathway is implicated in nervous system development and has been identified as relevant to neuropsychiatric disorders. acs.org

Additionally, this compound has been used as a pharmacological tool to study the role of specific kinases in developmental processes. For instance, it was used to demonstrate the requirement for EphB2 forward signaling in Reelin-mediated effects on cell adhesion, a process crucial for proper neuronal positioning during brain development. nih.gov

Cellular Metabolism and Bioenergetics Influenced by this compound

There is currently no direct research specifically detailing the influence of this compound on cellular metabolism and bioenergetics. However, by inhibiting key kinases that are known regulators of metabolic pathways, this compound may indirectly modulate these processes. The potential impact of this compound on cellular metabolism can be hypothesized by examining the roles of its target kinases.

Several of the kinases inhibited by this compound are integral to the regulation of cellular metabolism. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, for instance, has been shown to play a significant role in aerobic glycolysis in cancer cells. nih.gov Activation of EGFR can lead to increased glucose uptake and lactate (B86563) production, and it influences the pentose (B10789219) phosphate pathway and pyrimidine (B1678525) biosynthesis. nih.govresearchgate.net Inhibition of EGFR signaling can, therefore, lead to a decrease in these metabolic activities. nih.gov

The RET receptor tyrosine kinase is another target of this compound that has been implicated in metabolic regulation. mdpi.comnih.govjst.go.jpnih.gov Signaling through RET is involved in various cellular processes, and alterations in its activity can affect metabolic diseases. jst.go.jpnih.gov

Furthermore, Janus kinase 3 (JAK3) has been shown to be essential in preventing the development of obesity and metabolic syndrome in preclinical models. nih.gov Lack of Jak3 has been associated with exaggerated symptoms of metabolic syndrome, suggesting a role for this kinase in metabolic homeostasis. nih.govwikipedia.org

Cyclin-dependent kinase 2 (Cdk2) has also been linked to organismal energy homeostasis and insulin (B600854) secretion, highlighting its role in metabolic control. nih.gov

Given that this compound inhibits these kinases, it is plausible that it could influence cellular metabolism by disrupting the signaling pathways that control glucose metabolism, lipogenesis, and other metabolic functions.

Table 1: Potential Influence of this compound on Cellular Metabolism via Kinase Inhibition

Target Kinase Known Role in Cellular Metabolism Potential Effect of this compound Inhibition
EGFR Regulates aerobic glycolysis, glucose uptake, pentose phosphate pathway, and pyrimidine biosynthesis. nih.govresearchgate.net May decrease glycolytic flux and other metabolic pathways regulated by EGFR signaling.
RET Implicated in the regulation of metabolic diseases and body weight. jst.go.jpnih.gov Could potentially alter metabolic homeostasis.
JAK3 Plays a role in preventing obesity and metabolic syndrome. nih.govwikipedia.org May impact metabolic regulation, particularly in the context of metabolic stress.

| Cdk2 | Involved in organismal energy homeostasis and insulin signaling. nih.gov | Could potentially affect cellular energy balance. |

Cell Migration and Invasion Potentiation/Inhibition by this compound

The kinases targeted by this compound are well-established regulators of cell migration and invasion. EGFR signaling is known to promote tumor cell motility and invasion. nih.govnih.gov Upon activation, EGFR can initiate signaling cascades that lead to changes in cell morphology, detachment from the extracellular matrix, and increased migratory and invasive capacity. nih.govaacrjournals.org

Similarly, the RET receptor tyrosine kinase plays a crucial role in cell migration. mdpi.comnih.gov RET activation can promote cell adhesion and migration, and its aberrant expression is linked to tumor spread and metastasis. nih.govaacrjournals.orgfrontiersin.org Inhibition of RET has been shown to suppress cell migration and invasion. nih.gov

Kinase insert domain receptor (KDR), or VEGFR-2, is a primary mediator of VEGF-induced endothelial cell migration, a critical process in angiogenesis. frontiersin.orgatlasgeneticsoncology.org Inhibition of KDR can decrease cell motility. nih.gov

The JAK-STAT3 signaling pathway, which involves JAK3, is also implicated in promoting cell motility, invasion, and metastasis. nih.gov JAK3 is involved in chemokine receptor-dependent migration and invasion in certain cancer cells. nih.gov

Finally, Cyclin-dependent kinase 2 (Cdk2) has been shown to have a role in regulating cell migration and invasion in various cell types. biologists.comresearchgate.netcancerindex.org

By targeting these key kinases, this compound may interfere with the signaling pathways that drive cell migration and invasion. The inhibition of EGFR, RET, KDR, and JAK3 could potentially lead to a reduction in the migratory and invasive capabilities of cells.

Table 2: Potential Influence of this compound on Cell Migration and Invasion via Kinase Inhibition

Target Kinase Known Role in Cell Migration and Invasion Potential Effect of this compound Inhibition
EGFR Promotes tumor cell motility, migration, and invasion. nih.govnih.govaacrjournals.org May inhibit cell migration and invasion by blocking EGFR-mediated signaling.
RET Mediates cell adhesion, migration, and invasion. nih.govaacrjournals.orgnih.gov Could potentially suppress migratory and invasive phenotypes.
KDR (VEGFR-2) Enhances endothelial cell migration and is involved in tumor invasion pathways. frontiersin.orgatlasgeneticsoncology.orgnih.gov May reduce cell motility and invasion.
JAK3 Involved in the regulation of cell migration and invasion. nih.govnih.gov May inhibit migration and invasion in cells where this pathway is active.

| Cdk2 | Plays a role in cell migration and invasion. biologists.comresearchgate.netcancerindex.org | Could potentially contribute to the inhibition of cell motility. |

Biological Efficacy and in Vivo/in Vitro Pharmacodynamics of Whi P180

In Vitro Models for Assessing whi-p180 Bioactivity

In vitro models are essential tools for evaluating the biological activity of compounds like this compound under controlled laboratory conditions. These models range from simple cell lines to more complex 3D structures, providing insights into cellular responses and mechanisms of action.

Cell Line-Based Assays for this compound Efficacy

Cell line-based assays are a fundamental approach to assess the efficacy of this compound. These assays often involve measuring the compound's effect on cell viability, proliferation, or specific signaling pathways in various established cell lines.

Studies have reported the effects of this compound on different cell lines. For instance, in BaF3 cells, this compound showed an IC₅₀ of >10000 nM in a cytotoxicity assay after 48 hours. medchemexpress.comadooq.com However, in BaF3 cells expressing KIF5B/RET, the IC₅₀ for inhibition of cell viability was 380 nM, and for BaF3 cells expressing KDR, the IC₅₀ was 890 nM. adooq.com Antiproliferative activity was also observed in human HepG2 cells with an IC₅₀ of 18 μM and in human MCF7 cells with an IC₅₀ of 24 μM, assessed by MTT assay. adooq.com Inhibition of recombinant human KDR expressed in insect Sf21 cells showed an IC₅₀ of 66 nM using an HTRF assay. adooq.comglpbio.commedchemexpress.com

Cell lines are widely used in cancer research to study the effects of potential therapeutic agents and understand the differences between cancer and normal cells. microbenotes.com They can serve as test systems for evaluating the efficiency of drugs. microbenotes.com Established cell lines, often derived from sources like human cancer, can be passaged multiple times, although their phenotype and genotype can change with increasing passage number due to selective pressures and genetic instability. culturecollections.org.uk

Data from cell line assays for this compound's inhibitory activity are summarized below:

Cell LineAssay TypeValueTarget/Description
BaF3Cytotoxicity (48 hrs, Cell titre glo)> 10000 nMCompound: 6
BaF3Inhibition of cell viability (48 hrs, Cell titre glo)380 nMInhibition of KIF5B/RET expressed in mouse BA/F3 cells
BaF3Inhibition of cell viability (48 hrs, Cell titre glo)890 nMInhibition of KDR expressed in mouse BA/F3 cells
HepG2Antiproliferative activity (MTT assay)18 μMAgainst human HepG2 cells
MCF7Antiproliferative activity (MTT assay)24 μMAgainst human MCF7 cells
Sf21Inhibition of recombinant human KDR (HTRF assay)66 nMInhibition of recombinant His-tagged human KDR expressed in insect Sf21 cells

Primary Cell Culture Systems in this compound Research

Primary cell cultures, derived directly from tissues, offer a model that more closely represents the in vivo environment compared to established cell lines. microbenotes.comculturecollections.org.uk While the search results did not provide specific details on the use of primary cell cultures specifically for assessing this compound's direct effects on those cells (beyond the mention of IgE-mediated mast cell responses which could involve primary mast cells), primary cell culture in general is a technique used to study cell behavior, function, and responses to various stimuli. akadeum.com Primary cultures have a finite lifespan and are more prone to changes with increasing passages compared to continuous cell lines. culturecollections.org.uk

Research involving p180 (not confirmed to be the same compound as this compound, but found in related searches) has utilized primary cells. For example, human diploid embryonic lung fibroblast (HEL) cells were used in studies investigating the interaction between the endoplasmic reticulum and microtubules. nih.gov This highlights the general application of primary cells in cellular research.

In Vivo Animal Models for Investigating this compound Pharmacological Effects

In vivo animal models are crucial for understanding the pharmacological effects of compounds in a complex biological system, providing insights into efficacy, pharmacodynamics, and potential mechanisms of action in a living organism. pitt.eduwuxibiology.comevotec.com

Preclinical Efficacy Studies of this compound in Disease Models

Preclinical efficacy studies in animal models are conducted to evaluate the potential therapeutic benefit of a compound before human trials. pitt.edunih.govfrontiersin.org These studies use animal models that recapitulate aspects of human diseases. wuxibiology.com

This compound has been investigated in a murine model of passive cutaneous anaphylaxis. medchemexpress.comglpbio.commedchemexpress.com In this model, this compound administered in two consecutive non-toxic intraperitoneal bolus doses of 25 mg/kg inhibited IgE/antigen-induced vascular hyperpermeability. medchemexpress.comglpbio.commedchemexpress.com This finding demonstrates the in vivo biological activity of this compound in modulating mast cell-mediated allergic reactions. glpbio.comotavachemicals.comotavachemicals.com

Preclinical studies aim to identify candidates with desired activity in an intact physiological system. pitt.edu Data from these studies inform decisions on advancing compounds in the drug discovery pipeline. pitt.edu While preclinical models, particularly murine models for cancer drugs, have been widely used, predicting clinical success based solely on these models can be challenging. frontiersin.org

Mechanistic Insights from In Vivo this compound Studies

In vivo studies can provide valuable mechanistic insights into how a compound exerts its effects within a living system. nih.gov By observing the biological responses and changes at the molecular or cellular level in animal models, researchers can gain a deeper understanding of the compound's mechanism of action. oup.com

The observation that this compound inhibits IgE/antigen-induced vascular hyperpermeability in a murine model of passive cutaneous anaphylaxis medchemexpress.comglpbio.commedchemexpress.com provides in vivo support for its activity against IgE-mediated mast cell responses, which was also indicated by in vitro findings. medchemexpress.comglpbio.commedchemexpress.com This suggests that the compound's inhibitory effect on mast cell activation, potentially through kinase inhibition as indicated by its activity against targets like JAK3 myskinrecipes.com, translates into a functional outcome in a relevant disease model.

Further mechanistic studies in vivo could explore the specific signaling pathways affected by this compound in the context of mast cell activation and allergic responses, confirming and expanding upon the in vitro findings regarding its kinase inhibitory profile. In vivo models allow for the study of complex interactions between the compound, target cells, and the broader physiological environment, contributing to a more complete understanding of its pharmacological effects.

Biomarker Discovery and Validation in In Vivo this compound Contexts

Biomarker discovery and validation are crucial steps in understanding the effects of compounds like this compound in biological systems, particularly in vivo. crownbio.comnih.govnih.gov While direct information on specific biomarkers discovered and validated solely within the context of this compound administration in vivo is limited in the provided search results, the general principles of biomarker discovery and validation in in vivo contexts are relevant.

Biomarkers can serve various applications, including disease detection, diagnosis, prognosis, prediction of response to intervention, and disease monitoring. nih.gov The process typically involves identifying candidate biomarkers, developing and analytically validating detection methods, and then clinically validating the biomarker's sensitivity and specificity in relation to the intended clinical outcome. nih.govnih.gov In vivo studies are essential for validating biomarkers as they capture the complexity of a living organism's internal environment, which in vitro models cannot fully replicate. crownbio.commedicinenet.com Utilizing a range of translational preclinical models, including in vivo systems, can accelerate biomarker discovery and validation. crownbio.com

The search results mention the use of a Biocrates AbsoluteIDQ p180 kit for quantifying metabolites in homogenized tissue samples using LC-MS/MS, which was applied in a study investigating bladder cancer. nih.gov While this kit bears a similar identifier ("p180"), it is a tool for metabolomic analysis and not directly related to the compound this compound as the subject of investigation for biomarker discovery. nih.gov

Translational Significance of this compound Research Findings

The translational significance of research findings on compounds like this compound lies in their potential application as research tools or as leads for therapeutic development. Translational research aims to apply and disseminate research findings, bridging the gap between basic science and clinical application. www.vic.gov.au

Bridging In Vitro and In Vivo Observations for this compound

Bridging in vitro and in vivo observations is a critical aspect of translational research for understanding the full pharmacological profile of a compound like this compound. medicinenet.comresearchgate.netipqpubs.com In vitro studies, conducted in controlled laboratory settings using cell cultures or isolated systems, provide valuable insights into the direct effects of a compound on specific biological targets or processes. medicinenet.com For this compound, in vitro studies have elucidated its inhibitory effects on various kinases and its impact on IgE-mediated mast cell responses. cenmed.comtcichemicals.comnih.gov

Translational preclinical models that integrate both in vitro and in vivo approaches are valuable for predicting the time course and pharmacological effects of drugs and understanding target modulation. catapult.org.uk Bridging the data from these different systems helps to build a more accurate model of a compound's activity and predict its potential effects in humans. medicinenet.comresearchgate.net

Potential for this compound as a Research Tool or Therapeutic Lead

Based on the research findings, this compound demonstrates potential as both a research tool and a therapeutic lead. Its activity as a multi-kinase inhibitor, particularly its effects on Cdk2, RET, KDR, EGFR, JAK3, and TTBK1, makes it a valuable tool for investigating the roles of these kinases in various biological processes and diseases. cenmed.comtcichemicals.comsmolecule.com Researchers can use this compound to selectively inhibit these kinases in experimental settings to understand their downstream effects and signaling pathways.

Furthermore, the observed biological efficacy of this compound, such as its inhibition of IgE-mediated mast cell responses and its activity against HIV-1 replication in vitro, suggests its potential as a therapeutic lead for conditions involving these pathways. cenmed.comnih.gov Its reported anticancer activity through EGFR and VEGFR-2 inhibition also highlights its potential in oncology research. researchgate.net

The development of a compound from a research finding to a therapeutic agent is a complex process that involves extensive preclinical and clinical studies. However, the initial in vitro and in vivo data on this compound's biological activities provide a foundation for further investigation into its therapeutic potential. cenmed.comnih.gov

Role of Whi P180 in Pathophysiological Contexts

Involvement of whi-p180 in Disease Etiology and Progression

The multifaceted inhibitory profile of this compound implicates it in the molecular pathways of a diverse set of diseases, from cancer to inflammatory disorders. Its ability to modulate critical cellular processes such as cell cycle progression, immune cell activation, and inflammatory signaling pathways forms the basis of its pathophysiological significance.

This compound in Oncogenesis and Tumor Suppression

The role of this compound in cancer is primarily linked to its function as a multi-kinase inhibitor, particularly its inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Janus Kinase 3 (JAK3).

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: CDK2 is a key regulator of the cell cycle, specifically the G1 to S phase transition. bellbrooklabs.comwileymicrositebuilder.com Dysregulation and overactivity of CDK2 are common features in various cancers, including breast, ovarian, and lung cancer, leading to uncontrolled cell proliferation. bellbrooklabs.comprimaryimmune.org By inhibiting CDK2, this compound can halt the cell cycle, thereby preventing the replication of cancer cells. wileymicrositebuilder.com This mechanism suggests a potential role for this compound in suppressing tumor growth. The inhibition of CDK2 can lead to a phenomenon known as "anaphase catastrophe" in chromosomally abnormal cancer cells, resulting in their death, while sparing normal cells. primaryimmune.org

Janus Kinase 3 (JAK3) Inhibition: The JAK-STAT signaling pathway is crucial for the proliferation and survival of many hematopoietic cells. Aberrant activation of this pathway, particularly through JAK3, is a characteristic feature of several hematological malignancies, such as T-cell lymphomas and some leukemias. nih.gov As a JAK3 inhibitor, this compound can block these pro-survival signals, potentially inducing apoptosis in malignant cells and thus exhibiting anti-tumor activity in these specific cancers. The selectivity of JAK3 inhibitors is a key area of research to minimize off-target effects, and compounds that specifically target JAK3 are considered promising therapeutic agents for T-cell malignancies. nih.gov

While this compound's primary anti-cancer mechanism appears to be through the inhibition of kinases that drive cell proliferation, its direct involvement with classical tumor suppressor pathways, such as the p53 pathway, has not been extensively documented in the available research. The p53 pathway is a critical cellular stress response network that governs cell fate decisions like apoptosis and cell cycle arrest. nih.govnih.gov

Table 1: Kinase Inhibition Profile of this compound and Relevance to Oncogenesis

Kinase Target IC50 Role in Oncogenesis Potential Therapeutic Effect of Inhibition
CDK2 Not specified in results Drives G1-S phase transition of the cell cycle; often overactive in cancer. bellbrooklabs.comwileymicrositebuilder.com Cell cycle arrest, induction of anaphase catastrophe in cancer cells. primaryimmune.org
JAK3 Not specified in results Promotes proliferation and survival of hematopoietic cells; constitutively active in some leukemias and lymphomas. nih.gov Inhibition of pro-survival signaling, induction of apoptosis in malignant hematopoietic cells.
RET 5 nM Receptor tyrosine kinase, mutations can be oncogenic drivers in certain cancers. Inhibition of downstream signaling pathways.
KDR (VEGFR2) 66 nM Key mediator of angiogenesis, the formation of new blood vessels that supply tumors. Anti-angiogenic effects, limiting tumor growth and metastasis.
EGFR 4 µM Receptor tyrosine kinase often overexpressed or mutated in solid tumors, driving cell proliferation. Inhibition of cancer cell growth and survival.

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity and were sourced from publicly available data. Specific experimental contexts may influence these values.

This compound in Neurodegenerative Disorders

Currently, there is no direct clinical or preclinical evidence specifically investigating the role of this compound in the etiology and progression of neurodegenerative disorders such as Alzheimer's, Parkinson's, or Huntington's disease. However, based on its known mechanisms of action, a hypothetical role can be postulated through its influence on neuroinflammation and neuronal cell cycle re-entry.

Modulation of Neuroinflammation via Mast Cell Inhibition: Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, is a well-established component of neurodegenerative diseases. nih.govfiercebiotech.com Mast cells, traditionally known for their role in allergic reactions, are also resident immune cells in the brain and are increasingly recognized as "first responders" in brain injury and inflammation. nih.govnih.gov Upon activation, mast cells release a variety of pro-inflammatory mediators that can influence the behavior of microglia and astrocytes, and increase the permeability of the blood-brain barrier, exacerbating the inflammatory environment. bellbrooklabs.comnih.gov Since this compound is a potent inhibitor of IgE-mediated mast cell degranulation, it could theoretically mitigate neuroinflammation by preventing the release of these inflammatory molecules in the central nervous system. nih.gov

Inhibition of Aberrant Cell Cycle Re-entry: A growing body of evidence suggests that aberrant activation of cell cycle proteins, including CDKs, in terminally differentiated neurons contributes to neuronal death in neurodegenerative conditions like Alzheimer's disease. wileymicrositebuilder.comprimaryimmune.orgnih.gov The inhibition of CDKs is being explored as a potential neuroprotective strategy. primaryimmune.orgnih.gov As a CDK2 inhibitor, this compound could potentially protect neurons from apoptosis by preventing this pathological cell cycle re-entry. wileymicrositebuilder.com

It is important to emphasize that these are potential mechanisms and require direct experimental validation to establish a definitive role for this compound in neurodegenerative disorders.

This compound in Inflammatory and Autoimmune Diseases

The involvement of this compound in inflammatory and autoimmune diseases is the most well-documented aspect of its pathophysiology, stemming from its dual action as a mast cell inhibitor and a JAK3 inhibitor.

Inhibition of IgE-Mediated Mast Cell Responses: In allergic inflammatory conditions such as asthma, allergic rhinitis, and atopic dermatitis, the cross-linking of IgE antibodies on the surface of mast cells triggers their degranulation and the release of histamine (B1213489), leukotrienes, and pro-inflammatory cytokines. nih.govyoutube.com These mediators are responsible for the clinical manifestations of allergy. This compound potently inhibits this IgE-mediated mast cell activation, thereby blocking the release of these inflammatory substances and suggesting its utility in treating allergic diseases. nih.gov

JAK3 Inhibition in Autoimmunity: The JAK-STAT signaling pathway is fundamental to the function of a wide range of cytokines that drive the pathology of many autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. bellbrooklabs.comwileymicrositebuilder.com JAK3, in particular, is critical for signaling by cytokines that use the common gamma chain receptor, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are essential for lymphocyte development and function. nih.gov By inhibiting JAK3, this compound can disrupt the signaling of these pro-inflammatory cytokines, thereby dampening the autoimmune response. nih.govnih.gov This mechanism is the basis for the development of several JAK inhibitors for the treatment of autoimmune disorders. wileymicrositebuilder.com

Table 2: Role of this compound in Inflammatory and Autoimmune Disease Models

Disease Model Key Cellular/Molecular Target Effect of this compound Reference
Allergic Asthma (Hypothetical) IgE-mediated mast cell degranulation Inhibition of mediator release (e.g., histamine, leukotrienes) nih.govyoutube.com
Rheumatoid Arthritis (Hypothetical) JAK3-dependent cytokine signaling in lymphocytes Blockade of pro-inflammatory cytokine function (e.g., IL-2, IL-7) bellbrooklabs.comnih.gov
Bullous Pemphigoid (Hypothetical) IgE autoantibodies against BP180 activating mast cells Inhibition of mast cell degranulation and subsequent inflammation nih.gov

This table is based on the known mechanisms of this compound and its potential application in these disease models. Direct experimental evidence for this compound in these specific models was not found in the provided search results.

This compound in Metabolic Syndromes and Endocrine Disruptions

There is currently no scientific literature available from the conducted searches that directly links this compound to the etiology or progression of metabolic syndromes or endocrine disruptions. The primary mechanisms of action of this compound, namely mast cell and kinase inhibition, have not been extensively studied in the context of conditions like insulin (B600854) resistance, obesity, or diabetes, nor in the context of interference with the endocrine system. Therefore, a role for this compound in these pathophysiological contexts cannot be substantiated based on the available evidence.

This compound in Infectious Disease Pathogenesis

Based on the performed searches, there is no direct evidence to suggest a role for this compound in the pathogenesis of infectious diseases. Its known inhibitory activities on mast cells and kinases are not primary pathways targeted in the host response to most bacterial, viral, or fungal infections. While mast cells can play a role in the immune response to certain pathogens, the specific contribution of IgE-mediated activation in this context and the potential impact of its inhibition by this compound are not well-established. Similarly, while kinases are involved in host-pathogen interactions, the specific kinases targeted by this compound are not typically central to the pathogenesis of most infectious diseases.

Mechanistic Basis for Therapeutic Applications of this compound

The therapeutic potential of this compound is directly derived from its specific molecular inhibitory actions. The mechanistic basis for its application in different disease contexts lies in its ability to intervene in key signaling cascades that are pathologically activated.

In oncology , the therapeutic rationale for using this compound is based on its ability to induce cell cycle arrest and apoptosis in cancer cells through the inhibition of CDK2 and JAK3. By targeting these kinases, which are often hyperactive in malignant cells, this compound can selectively impede tumor growth and survival.

In inflammatory and autoimmune diseases , the therapeutic mechanism of this compound is twofold. Firstly, by inhibiting IgE-mediated mast cell degranulation, it can prevent the release of a plethora of inflammatory mediators that drive allergic reactions. Secondly, through the inhibition of JAK3, it can disrupt the signaling of key cytokines that are central to the pathogenesis of a wide range of autoimmune conditions, thereby reducing inflammation and immune-mediated tissue damage.

For neurodegenerative disorders , the therapeutic application of this compound remains speculative. However, the mechanistic rationale would be based on its potential to reduce neuroinflammation by inhibiting mast cell activation within the central nervous system and to prevent neuronal death by blocking aberrant cell cycle re-entry through CDK2 inhibition.

Targeting this compound for Disease Intervention

The therapeutic potential of this compound is rooted in its function as a multi-kinase inhibitor, demonstrating notable activity against several key signaling proteins implicated in cancer and allergic responses. Its primary targets include the RET (Rearranged during Transfection) proto-oncogene, KDR (Kinase Insert Domain Receptor, also known as VEGFR2), and EGFR (Epidermal Growth Factor Receptor). This multi-targeted profile suggests its utility in complex diseases where these pathways are dysregulated.

In the context of oncology, the inhibition of RET, a receptor tyrosine kinase, is a significant area of investigation. Aberrant RET signaling, through mutations or fusions, is a known driver in various cancers, including certain types of thyroid and non-small cell lung cancer. By targeting RET, this compound has the potential to disrupt the downstream signaling cascades that promote tumor cell proliferation and survival. Its inclusion in anti-liver, anti-colorectal, and anti-prostate cancer compound libraries indicates its evaluation in a broad range of malignancies.

Beyond its anti-cancer potential, this compound has been identified as a potent inhibitor of IgE-mediated mast cell responses. Mast cells are critical players in allergic and inflammatory diseases, and their degranulation releases a host of inflammatory mediators. By inhibiting this process, this compound can mitigate the physiological effects of allergic reactions.

A key piece of preclinical evidence supporting this role comes from a murine model of passive cutaneous anaphylaxis. In this model, administration of this compound was shown to inhibit IgE/antigen-induced vascular hyperpermeability, a hallmark of the allergic response. This demonstrates the in vivo efficacy of this compound in a disease-relevant context.

Interactive Data Table: Kinase Inhibitory Profile of this compound

Target KinaseIC50Implicated Diseases
RET5 nMThyroid Cancer, Non-Small Cell Lung Cancer
KDR (VEGFR2)66 nMVarious Cancers (Angiogenesis)
EGFR4 µMColorectal Cancer, Non-Small Cell Lung Cancer

Interactive Data Table: Preclinical Efficacy in an Allergic Disease Model

Animal ModelConditionInterventionObserved Effect
MurinePassive Cutaneous AnaphylaxisThis compoundInhibition of IgE/antigen-induced vascular hyperpermeability

Synergistic Effects of this compound with Other Agents

Currently, there is a lack of specific published research detailing the synergistic effects of this compound in combination with other therapeutic agents. However, based on its known mechanisms of action, several theoretical synergistic combinations can be postulated, particularly in the realms of oncology and allergic diseases.

In cancer therapy, combination strategies are a cornerstone of treatment, often employed to enhance efficacy and overcome resistance. Given that this compound targets multiple kinase pathways, it could potentially be combined with standard-of-care chemotherapies or other targeted agents. For instance, in RET-driven cancers, combining this compound with inhibitors of downstream signaling molecules could create a more profound and durable anti-tumor response. Similarly, its anti-angiogenic activity through KDR inhibition could complement cytotoxic chemotherapies that target rapidly dividing cells.

In the context of allergic and inflammatory disorders, this compound's mast cell-stabilizing properties could be synergistic with other classes of anti-allergic medications. For example, combining this compound with antihistamines, which block the action of histamine released from mast cells, could provide a more comprehensive blockade of the allergic cascade. Similarly, its use alongside corticosteroids, which have broad anti-inflammatory effects, could potentially allow for lower doses of steroids, thereby reducing their side-effect profile. These potential synergies, while biologically plausible, require validation through dedicated preclinical and clinical studies.

Addressing Resistance Mechanisms Related to this compound or its Targets

While no studies have specifically investigated resistance mechanisms to this compound, insights can be drawn from research into resistance to other inhibitors that target the same kinases, particularly RET. The development of resistance is a significant challenge in targeted cancer therapy.

Two primary categories of resistance mechanisms have been identified for RET inhibitors:

On-target resistance involves genetic alterations within the target kinase itself, which prevent the drug from binding effectively. In the case of RET, mutations in the kinase domain, such as "gatekeeper" or "solvent front" mutations, can emerge under the selective pressure of therapy. These mutations alter the conformation of the ATP-binding pocket, reducing the affinity of the inhibitor.

Off-target resistance involves the activation of alternative signaling pathways that bypass the need for the inhibited kinase. This can occur through various mechanisms, including the amplification of other oncogenes (such as MET or KRAS) or the activation of parallel signaling cascades that promote cell survival and proliferation despite the continued inhibition of the primary target.

Addressing these resistance mechanisms requires a multi-faceted approach. The development of next-generation inhibitors that can overcome common resistance mutations is one strategy. Another is the use of combination therapies that simultaneously target the primary driver and potential bypass pathways. Furthermore, monitoring for the emergence of resistance mutations through techniques like liquid biopsies can help in guiding subsequent treatment decisions and switching to more effective therapies in a timely manner. The potential for these resistance mechanisms to arise in the context of this compound therapy underscores the importance of further research to characterize its long-term efficacy and to develop strategies to circumvent resistance.

Advanced Methodologies and Technologies in Whi P180 Research

Omics Approaches for Comprehensive whi-p180 Analysis

Omics technologies, including proteomics, interactomics, metabolomics, genomics, and epigenomics, offer powerful tools for the comprehensive analysis of biological systems. These approaches can provide a global view of molecular changes in response to stimuli, such as treatment with a chemical compound like this compound. However, specific detailed research findings applying these comprehensive omics methodologies directly to the study of the compound this compound are limited in the current available indexed literature.

The application of omics approaches could theoretically elucidate the complex mechanisms influenced by this compound. For instance, given this compound's known activity against various kinases, including CDK2, RET, KDR (VEGFR2), FLT1 (VEGFR1), and TTBK1 enzymes.me.uknih.govrcsb.orgresearchgate.nettcichemicals.comumich.edu, omics studies could provide a broader understanding of its cellular impact.

Proteomics and Interactomics to Map this compound Networks

Proteomics, the large-scale study of proteins, and interactomics, the study of protein-protein interactions, could be employed to identify global changes in protein abundance and interaction networks upon exposure to this compound. Such studies could reveal off-target protein binding or identify novel protein partners affected by this compound, beyond its known kinase targets. While general methodologies for proteomics and interactomics are well-established proteopedia.orgnih.govcam.ac.ukplos.org, specific research detailing the comprehensive proteome or interactome alterations induced by this compound treatment is not prominently featured in the available search results. It is important to note that a protein named "p180" exists, which functions as a ribosome receptor and is involved in endoplasmic reticulum-microtubule interactions nih.govnih.govnih.gov, but this is distinct from the chemical compound this compound.

Metabolomics to Elucidate this compound-Mediated Metabolic Shifts

Metabolomics involves the comprehensive study of metabolites within a biological system. This approach could potentially reveal how this compound influences various metabolic pathways. Changes in metabolite concentrations could serve as biomarkers of this compound activity or provide insights into the functional consequences of inhibiting its target kinases. While targeted metabolomics kits, such as the "AbsoluteIDQ p180 Kit," exist and are used for quantifying a broad spectrum of metabolites mdpi.complos.orgyale.eduduke.edusynapse.orgnih.govmetabolomicscentre.ca, the available information does not demonstrate the use of such kits or other metabolomics techniques specifically to study the metabolic impact of the compound this compound. The naming of the kit appears to be coincidental and not directly related to research on the compound this compound.

Structural Biology Techniques for this compound Target Elucidation

Structural biology techniques are invaluable for determining the three-dimensional structures of biomolecules and their complexes with small molecules, providing atomic-level details of interactions. These methods have been successfully applied to study this compound in complex with certain protein targets.

X-ray Crystallography of this compound-Target Complexes

X-ray crystallography is a primary technique used to determine the atomic and molecular structure of crystalline substances, including protein-ligand complexes nih.govbio-rad.com. This method has provided significant insights into how this compound binds to and inhibits its target kinases.

Available data indicates that crystal structures of this compound in complex with protein targets have been determined and deposited in public databases. For example, the crystal structure of Toxoplasma gondii Calcium-dependent Protein Kinase 1 (TgCDPK1) in complex with this compound is available (PDB entry 3NYV) enzymes.me.ukproteopedia.org. This structure, determined at a resolution of 1.88 Å, provides detailed information about the binding mode of this compound within the active site of TgCDPK1. proteopedia.org

Furthermore, the crystal structure of the kinase domain of human Tau Tubulin Kinase 2 (TTBK2) in complex with this compound has also been reported (PDB entry 6U0K) nih.gov. This structure was solved at a resolution of 1.75 Å and reveals the specific interactions between this compound and key residues in the TTBK2 kinase domain, including hydrogen bonds to the hinge region and interactions within an additional subpocket nih.gov. These structures classify this compound as a type 1 1/2 kinase inhibitor based on its binding mode nih.gov.

Table 1 summarizes the available crystal structures of this compound complexes.

PDB IDProtein TargetOrganismResolution (Å)
3NYVCalcium-dependent Protein Kinase 1 (CDPK1)Toxoplasma gondii1.88
6U0KTau Tubulin Kinase 2 (TTBK2) Kinase DomainHomo sapiens1.75

Note: This is an interactive data table. Hover over rows for details.

These crystallographic studies are crucial for understanding the molecular basis of this compound's inhibitory activity and can inform the design of more selective or potent analogs.

Cryo-Electron Microscopy (Cryo-EM) for Large this compound Assemblies

Cryo-Electron Microscopy (Cryo-EM) is a powerful technique for determining the structures of large macromolecular complexes that may be difficult to crystallize plos.orgbroadinstitute.org. It involves imaging frozen-hydrated samples using an electron microscope nih.gov. While Cryo-EM is increasingly used in structural biology to study a wide range of biological assemblies cam.ac.uknih.govphenix-online.org, including protein complexes and viruses, specific research detailing the Cryo-EM structure of this compound in complex with any large protein assemblies was not found in the available literature. This may be due to the nature of this compound as a relatively small molecule inhibitor primarily targeting individual kinases rather than large, stable protein complexes amenable to Cryo-EM analysis.

NMR Spectroscopy for this compound Binding Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to study the binding dynamics of small molecules, such as this compound, with target proteins. NMR can provide detailed insights into the structural perturbations that occur in both the ligand and the protein upon binding. These changes are reflected in various NMR parameters, including chemical shifts, relaxation parameters (T1, T2, and NOEs), dynamic parameters (S2, H/D exchange), diffusion coefficients, saturation transfer difference, and transfer NOE. univr.it

Ligand-based NMR methods can monitor changes in the small molecule's NMR signals upon binding to a protein. For example, changes in ligand linewidth (related to the T2 relaxation parameter) can indicate binding, as the smaller molecule's correlation time increases significantly when bound to a larger protein, leading to broader lines. univr.it Protein-observed NMR can detect chemical shift perturbations (CSPs) in the protein's resonances upon ligand binding, providing information about the binding site and conformational changes induced by the interaction. univr.itbiorxiv.org

NMR spectroscopy can also be used to study binding kinetics, particularly for processes in slow exchange, where exchange cross peaks can be observed in experiments like NOESY. biorxiv.org Advanced NMR methods, such as CPMG relaxation dispersion, enable the study of less populated, transient protein states ("excited states") that may be crucial for function and binding, providing atomic-level details about these states. ox.ac.uk Solution NMR is also capable of monitoring protein competitive binding in complex biological media like serum, allowing for the detection of differences in binding thermodynamics and kinetics of a tagged protein even in the presence of numerous other serum proteins. frontiersin.org

Computational and Systems Biology Approaches for this compound Modeling

Computational and systems biology approaches play a significant role in complementing experimental studies of compounds like this compound, offering insights into molecular interactions and broader biological effects.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are computer-based methods used to study the physical movements and interactions of atoms and molecules over time. 3ds.com In the context of this compound, MD simulations can provide insights into how the compound interacts with its target proteins at an atomic level. 3ds.com This can involve simulating the binding process, analyzing the stability of the protein-ligand complex, and identifying key residues involved in the interaction. 3ds.com MD simulations can help predict binding affinities and understand the dynamic behavior of the complex under different conditions. 3ds.com Accelerated molecular dynamics simulations are a variation that can enhance sampling and explore molecular processes more efficiently. 3ds.comresearchgate.net

Network Analysis of this compound-Regulated Pathways

Network analysis is a method used to study complex networks of interactions within biological systems. numberanalytics.com Applied to this compound research, network analysis can help understand how the inhibition of specific kinases by this compound affects broader biological pathways. numberanalytics.comgithub.io By integrating data on protein-protein interactions, gene expression, and signaling pathways, researchers can construct networks to visualize and analyze the relationships between proteins targeted by this compound and other components of the cellular machinery. numberanalytics.comgithub.ioopenbioinformaticsjournal.com This can reveal key nodes and pathways that are significantly impacted by this compound activity, providing a systems-level understanding of its effects. numberanalytics.comopenbioinformaticsjournal.com Pathway analysis, often used in conjunction with network analysis, focuses on identifying linked series of chemical reactions or molecular interactions that are influenced by the compound. github.io

Artificial Intelligence and Machine Learning in this compound Research

Advanced Imaging Modalities in this compound Research

Advanced imaging techniques allow researchers to visualize the effects of compounds like this compound in cellular contexts.

Live-Cell Imaging to Track this compound Effects

Live-cell imaging enables the real-time observation of biological processes in living cells. biorxiv.orgnanoentek.com In this compound research, live-cell imaging can be used to track the dynamic effects of the compound on cellular behavior. This could include monitoring changes in cell morphology, observing the localization and movement of fluorescently tagged proteins that are targets or downstream effectors of this compound, or assessing dynamic cellular events such as cell signaling, cytoskeletal rearrangements, or vesicle trafficking in response to treatment. biorxiv.orgnanoentek.com Time-lapse live-cell imaging can capture these events over periods ranging from hours to weeks, providing kinetic information about the cellular response to this compound. nanoentek.com Automated live-cell imaging systems can acquire images from multiple cell culture plates, allowing for higher throughput studies. nanoentek.com

Based on the comprehensive search conducted, it is not possible to generate an English article focusing solely on the chemical compound “this compound” (PubChem CID: 5687) structured around the provided outline regarding the application of Advanced Methodologies and Technologies in its research (specifically Super-Resolution Microscopy for Subcellular Localization of this compound Targets, Gene Editing Technologies like CRISPR/Cas9 in this compound Target Validation, Functional Knockout/Knockdown Studies for this compound Targets, and Reporter Gene Assays for this compound-Mediated Transcriptional Control).

The search results provided general information about the chemical compound this compound, identifying it as a potent inhibitor of IgE-mediated mast cell responses, cyclin-dependent kinase 2 (Cdk2), and EGFR ous-research.nonih.gov. Its PubChem CID was confirmed as 5687 revvity.comnih.gov. The search also yielded information about the advanced methodologies listed in the outline, explaining their principles and applications in biological research ous-research.nonih.govzenodo.org. However, none of the search results contained specific research findings, data, or detailed discussions directly linking the chemical compound this compound (CID 5687) to studies utilizing these precise advanced methodologies for investigating its targets, mechanisms, or transcriptional effects.

Information regarding a protein also referred to as "p180," involved in endoplasmic reticulum membrane biogenesis and ribosome binding, was found. However, this protein is distinct from the chemical compound this compound (Janex 3, CID 5687), and research on this protein using techniques like knockout/knockdown is not relevant to the user's request which specifically targets the chemical compound.

Therefore, without specific published research detailing the application of super-resolution microscopy, CRISPR/Cas9, functional knockout/knockdown studies of its targets using gene editing, or reporter gene assays directly in the context of the chemical compound this compound, it is not feasible to construct an article adhering strictly to the requested outline and content requirements.

Ethical, Regulatory, and Broader Societal Considerations for Whi P180 Research

Ethical Implications of whi-p180-Based Interventions

The ethical implications of research into and potential interventions based on this compound are guided by fundamental principles applicable to all scientific investigations involving biological systems or potentially impacting human health. These principles are designed to protect the rights and welfare of individuals and communities. Key ethical considerations include ensuring voluntary participation and obtaining informed consent from individuals involved in any studies related to this compound, should such studies involve human subjects scribbr.compsychologicalscience.org. This means participants must fully understand the nature of the research, its potential risks and benefits, and their right to withdraw at any time without penalty scribbr.com.

Confidentiality and anonymity are also paramount, particularly if research involves collecting data that could identify individuals scribbr.comnih.gov. Researchers have an obligation to protect sensitive information and prevent its unauthorized disclosure nih.govcityu.edu.hk. Furthermore, minimizing potential harm or distress to participants is a core ethical responsibility scribbr.com. This requires careful consideration of the research design and procedures.

The principle of justice is also relevant, ensuring that the benefits and burdens of research are distributed fairly across different groups and that vulnerable populations are not exploited cioms.chnih.gov. Ethical review boards play a critical role in evaluating research proposals involving compounds like this compound to ensure they meet these ethical standards before studies commence psychologicalscience.orgugm.ac.id. While the specific ethical challenges posed by this compound research would depend on its intended applications and the nature of the studies, these general ethical principles form the bedrock of responsible scientific inquiry.

Regulatory Science Perspectives on this compound Development

The development of any chemical compound with potential therapeutic or biological applications, including this compound, falls under the purview of regulatory science. Regulatory science is crucial for ensuring the safety, efficacy, and quality of such products before they can be used in humans or widely disseminated gwu.eduherts.ac.ukrutgers.edu. This field involves establishing standards, developing guidelines, and evaluating data to inform regulatory decision-making topra.org.

For a compound like this compound, the regulatory pathway would typically involve extensive pre-clinical testing to understand its properties and potential effects, followed by a series of clinical trials in humans if it is intended for medical use. Regulatory bodies, such as the FDA in the United States, oversee these processes, requiring rigorous data submission and review at each stage gwu.edurutgers.edu. The specific requirements would depend on the classification of this compound and its intended use.

Regulatory science also considers the manufacturing processes and quality control measures to ensure consistency and purity of the compound. Navigating the regulatory landscape requires a deep understanding of relevant laws, guidelines, and the scientific data needed to demonstrate that a compound is safe and effective for its intended purpose gwu.edurutgers.edu. Ethical considerations are also embedded within regulatory processes, particularly concerning the ethical conduct of clinical trials and the protection of human subjects rutgers.edu.

Societal Impact and Public Perception of this compound Research

The research and development of chemical compounds can have significant societal impacts, influencing public health, the economy, and social norms. The societal impact of this compound research would depend heavily on its potential applications and how widely it is adopted. Positive impacts could include advancements in treating diseases related to IgE-mediated mast cell responses or conditions involving Cdk2 activity, potentially improving quality of life for affected individuals.

However, scientific research and its applications can also raise societal concerns and influence public perception tandfonline.comoxfordre.com. Factors influencing public perception include the perceived risks and benefits of the research, media coverage, trust in scientific institutions and regulatory bodies, and how well the potential implications of the research are communicated to the public tandfonline.commdpi.com.

For a compound like this compound, potential societal discussions could revolve around issues of access and equity if it were to become a therapeutic agent – ensuring that it is available and affordable to those who need it, regardless of socioeconomic status cioms.chnih.gov. There might also be discussions about the broader implications of intervening in the biological pathways that this compound affects. Responsible communication about the goals, findings, and potential implications of this compound research is essential for fostering informed public dialogue and maintaining trust between the scientific community and society scribbr.com.

Future Directions and Unexplored Avenues in Whi P180 Research

Identification of Novel and Unanticipated Roles for whi-p180

The known multi-kinase inhibitory activity of this compound suggests potential roles in a variety of cellular processes regulated by these kinases. While its effects on IgE-mediated mast cell responses are documented, future research could uncover unanticipated roles in other immune or inflammatory pathways. medchemexpress.comcenmed.comsigmaaldrich.com The compound's interaction with ABCG2, an enzyme involved in drug efflux, hints at potential applications in overcoming multidrug resistance in various contexts, an area ripe for further investigation to identify novel therapeutic strategies. biosynth.comresearchgate.net Additionally, a brief mention in the context of research into amyotrophic lateral sclerosis (ALS) therapy, specifically concerning TDP-43 modulation by Tau-Tubulin Kinase 1 inhibitors, suggests a potential, yet unexplored, link between this compound's activities and neurodegenerative diseases. probes-drugs.org Delving into these connections could reveal novel therapeutic avenues beyond its currently understood applications.

Addressing Current Challenges and Limitations in this compound Research

Research into multi-kinase inhibitors like this compound inherently faces challenges related to target selectivity and potential off-target effects. While this compound inhibits several kinases, the therapeutic implications of simultaneously modulating multiple targets require careful consideration. medchemexpress.comtargetmol.comadooq.com Future research needs to address the specific contribution of each inhibited kinase to the observed biological effects of this compound. Furthermore, thoroughly characterizing its polypharmacology and identifying the full spectrum of its molecular interactions are crucial steps. Limitations in the current publicly available detailed research findings restrict a comprehensive understanding of its in vivo pharmacokinetics and pharmacodynamics beyond initial observations in murine models. medchemexpress.com Addressing these limitations through rigorous preclinical studies is essential for advancing this compound towards potential clinical applications.

Translational Opportunities and the Path Forward for this compound-Based Approaches

The known activities of this compound present several translational opportunities. Its potent inhibition of IgE-mediated mast cell responses suggests potential in the treatment of allergic disorders. medchemexpress.comcenmed.comsigmaaldrich.com The indication of its effectiveness against human colon cancer cells and in a murine cancer model highlights its promise as an anticancer agent. biosynth.com Further research is warranted to explore its efficacy in other cancer types and to understand its mechanism of action in these contexts. The potential link to ALS therapy, although currently speculative, opens a translational avenue that warrants dedicated investigation. probes-drugs.org

The path forward for this compound-based approaches involves several key steps:

Detailed preclinical studies to fully characterize its efficacy and mechanism of action in relevant disease models.

Comprehensive pharmacokinetic and pharmacodynamic profiling to understand its behavior in biological systems.

Studies to assess its selectivity and potential off-target effects.

Exploration of novel formulations or delivery methods if needed to optimize its therapeutic index.

Conclusion: Synthesis and Broader Impact of Whi P180 Research

Synthesis of Key Findings and Scientific Contributions of whi-p180 Research

Key scientific contributions of this compound research stem from its characterization as an inhibitor of multiple protein kinases. Studies have demonstrated that this compound inhibits kinases including RET, KDR (VEGFR2), EGFR, CDK2, JAK3, and TTBK1. sigmaaldrich.commedchemexpress.commedchemexpress.comglpbio.comselleckchem.comtcichemicals.comlabscoop.comadooq.commerckmillipore.comtargetmol.comapexbt.com The inhibitory potency varies across these targets, as indicated by reported half-maximal inhibitory concentration (IC50) values. For instance, this compound has shown potent inhibition against RET and KDR, with reported IC50 values in the nanomolar range, while its inhibition of EGFR and CDK2 is in the micromolar range. medchemexpress.comglpbio.comselleckchem.comadooq.comtargetmol.com

Beyond its kinase inhibition profile, this compound has been found to inhibit IgE-mediated mast cell responses to allergens in both in vitro and in vivo settings. sigmaaldrich.commedchemexpress.comglpbio.commerckmillipore.com Research using a murine model of passive cutaneous anaphylaxis demonstrated that this compound inhibited IgE/antigen-induced vascular hyperpermeability. medchemexpress.commedchemexpress.comglpbio.comselleckchem.com Furthermore, this compound has shown potential as an anticancer agent, exhibiting effectiveness in inhibiting the growth of human colon cancer cells (HCT116) and demonstrating activity in CD-1 mice with cancer. biosynth.com It has also been noted to inhibit the function of the ABCG2 protein, an ATP-binding cassette (ABC) transporter. biosynth.com

Pharmacokinetic studies in mice have provided data on the compound's behavior in research models, indicating a rapid elimination half-life of less than 10 minutes following intravenous, intraperitoneal, or oral administration. medchemexpress.commedchemexpress.comglpbio.comselleckchem.com Systemic clearance values in CD-1 and BALB/c mice have also been reported. medchemexpress.commedchemexpress.comglpbio.comselleckchem.com

The detailed research findings on the inhibitory activities of this compound are summarized in the table below:

Target Kinase/ProteinReported IC50 ValueReference
RET4.5 - 5 nM medchemexpress.comglpbio.comselleckchem.com
KDR (VEGFR2)66 nM medchemexpress.comglpbio.comselleckchem.com
EGFR4 µM medchemexpress.comglpbio.comadooq.comtargetmol.com
CDK21 µM sigmaaldrich.comadooq.commerckmillipore.comtargetmol.com
JAK3Not specified tcichemicals.comlabscoop.comapexbt.com
TTBK1Binding observed tcichemicals.comlabscoop.com
ABCG2Moderate inhibition biosynth.com

Note: IC50 values may vary slightly depending on the specific assay conditions used in different studies.

Remaining Questions and Future Research Priorities for this compound

Despite the progress made in characterizing this compound, several questions remain and highlight areas for future research. A more comprehensive understanding of the precise mechanisms by which this compound inhibits each of its identified kinase targets is needed. Further research is required to fully elucidate the complex interplay between its multi-kinase inhibition profile and the observed biological effects, such as the inhibition of mast cell responses and anticancer activity.

Future research could focus on exploring the full therapeutic potential of this compound, particularly in the context of cancer and allergic disorders. Given the rapid elimination half-life observed in mice, investigations into structural modifications or alternative formulations to improve pharmacokinetic properties could be valuable for potential future studies. medchemexpress.commedchemexpress.comglpbio.comselleckchem.com The implications of this compound's interaction with the ABCG2 transporter also warrant further investigation to understand its impact on drug efflux and potential for combination therapies. biosynth.com Additionally, more in-depth studies are needed to explore its effects on other cellular processes and signaling pathways that might be influenced by the inhibition of its diverse targets.

Broader Implications of this compound Research on Fundamental Biology and Therapeutics

The research on this compound has broader implications for both fundamental biology and the development of therapeutics. As a tool compound, this compound can be used to further investigate the biological roles of its target kinases, including RET, KDR, EGFR, CDK2, JAK3, and TTBK1, in various cellular processes and disease states. Studying the effects of this compound inhibition can contribute to a deeper understanding of the pathways regulated by these kinases.

From a therapeutic perspective, the findings on this compound's activity against targets implicated in cancer and allergic responses suggest its potential as a lead compound for drug discovery efforts. Its multi-kinase inhibition profile might offer advantages in targeting complex diseases driven by multiple signaling pathways. Continued research building upon the findings for this compound could pave the way for the development of novel therapeutic agents for the treatment of malignancies, allergic conditions, and potentially other diseases where its target kinases play a significant role.

Q & A

Q. What are the primary biological targets of WHI-P180, and how are they experimentally determined?

this compound is a dual inhibitor targeting EGFR (IC₅₀ = 4 μM) and KDR (IC₅₀ = 66 nM), validated via kinase inhibition assays . To confirm target specificity, researchers should:

  • Perform in vitro kinase profiling using recombinant enzymes.
  • Compare inhibition kinetics (e.g., IC₅₀ values) across related kinases.
  • Validate findings in cellular models (e.g., IgE-mediated mast cell responses).

Q. How should researchers design experiments to evaluate this compound’s efficacy in allergic response models?

Key considerations include:

  • Animal models : Use BALB/c or CD-1 mice for passive cutaneous anaphylaxis (PCA) studies, measuring vascular permeability post IgE/antigen challenge .
  • Dosage : Optimize via pharmacokinetic (PK) profiling (e.g., systemic clearance: 6742–8188 mL/h/kg in mice) .
  • Administration routes : Compare intravenous, intraperitoneal, and oral delivery to assess bioavailability.

Q. What statistical methods are critical for analyzing this compound’s dose-response relationships?

  • Fit concentration-response curves using nonlinear regression (e.g., GraphPad Prism).
  • Calculate pharmacokinetic parameters (e.g., elimination half-life, AUC) via compartmental modeling tools like WinNonlin .
  • Apply ANOVA for multi-group comparisons, ensuring power analysis aligns with sample sizes.

Q. How can researchers integrate this compound’s mechanistic data into translational hypotheses?

  • Patient-derived models : Test efficacy in primary human mast cells or xenografts.
  • Biomarker discovery : Corrogate in vivo efficacy with plasma histamine or tryptase levels.
  • Clinical trial design : Use murine PK data to simulate human dosing regimens via allometric scaling.

Methodological Resources

  • Data Analysis : WinNonlin for PK modeling ; Prism for statistical tests.
  • Experimental Design : NIH guidelines for preclinical rigor ; PICO framework for hypothesis refinement .
  • Reporting Standards : ARRIVE guidelines for animal studies; ICH M7 for impurity profiling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.